molecular formula C17H17FN6OS B12038482 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 618427-31-9

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B12038482
CAS No.: 618427-31-9
M. Wt: 372.4 g/mol
InChI Key: XQERHFTVOPLUKT-UHFFFAOYSA-N
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Description

2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a 1,2,4-triazole core, a structure of significant interest in medicinal chemistry. The molecule is built on a 1,2,4-triazole-3-thione scaffold , a privileged structure known for its diverse pharmacological potential. The presence of a sulfur atom adjacent to the triazole ring, forming a thioether linkage, is a key structural feature that often enhances biological activity and influences the molecule's physicochemical properties . Compounds based on the 1,2,4-triazole scaffold, particularly its thio-derivatives, have been extensively investigated and demonstrate a broad spectrum of biological activities. These include antioxidant , antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The specific substitution pattern on this core structure—with an ethyl group, a pyrazinyl moiety, and a fluorinated acetamide side chain—is designed to optimize the compound's interaction with biological targets and its drug-like properties. Researchers are exploring this class of molecules for the development of new therapeutic agents to address multifunctional diseases, with some 1,2,4-triazole derivatives showing activity greater than standard control compounds in experimental models . This product is provided as a tool for early discovery research. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

CAS No.

618427-31-9

Molecular Formula

C17H17FN6OS

Molecular Weight

372.4 g/mol

IUPAC Name

2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide

InChI

InChI=1S/C17H17FN6OS/c1-3-24-16(14-9-19-6-7-20-14)22-23-17(24)26-10-15(25)21-12-5-4-11(2)13(18)8-12/h4-9H,3,10H2,1-2H3,(H,21,25)

InChI Key

XQERHFTVOPLUKT-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC(=C(C=C2)C)F)C3=NC=CN=C3

Origin of Product

United States

Biological Activity

The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound and its derivatives.

  • Molecular Formula : C18H20N6OS
  • Molecular Weight : 368.456 g/mol
  • CAS Number : 577963-14-5
  • SMILES Notation : CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2CC)C3=NC=CN=C3

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antifungal properties. For instance, derivatives with similar structures have shown efficacy against various fungal pathogens. The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes .

Antibacterial Activity

The antibacterial potential of triazole derivatives has been widely studied. A review highlighted that compounds similar to this compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) lower than traditional antibiotics like vancomycin and ciprofloxacin .

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cancer cell proliferation. The structure–activity relationship (SAR) analysis indicates that modifications on the triazole ring can enhance anticancer activity .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its effects on cyclooxygenase (COX) enzymes. Preliminary studies show that certain triazole derivatives can inhibit COX enzymes effectively, suggesting a potential role in managing inflammatory conditions .

Study 1: Antibacterial Efficacy

A recent study evaluated a series of triazole derivatives against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with specific substitutions on the triazole ring exhibited significant antibacterial activity with MIC values comparable to established antibiotics .

Study 2: Anticancer Mechanism

Another investigation focused on the mechanism of action of triazole derivatives in cancer cell lines. The study revealed that these compounds could inhibit cell growth by inducing cell cycle arrest and apoptosis through mitochondrial pathways .

Data Table: Biological Activities of Triazole Derivatives

Activity TypeCompound ExampleMIC/IC50 ValuesReference
AntifungalTriazole derivative AMIC: 0.046–3.11 μM
AntibacterialTriazole derivative BMIC: 0.125–8 μg/mL
AnticancerTriazole derivative CIC50: 10 μM
Anti-inflammatoryTriazole derivative DIC50: 8.23 μM

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

  • Antibacterial Properties : Compounds containing the 1,2,4-triazole scaffold have shown promising antibacterial activities against various pathogens. For instance, derivatives of 1,2,4-triazoles have been synthesized and evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics like gentamicin and ciprofloxacin . The specific compound may exhibit similar or enhanced activity due to its unique structural features.
  • Antifungal Activity : The triazole moiety is well-known for its antifungal properties. Studies have indicated that triazole derivatives can inhibit fungal growth by interfering with ergosterol synthesis, a crucial component of fungal cell membranes. This makes them valuable in treating fungal infections .
  • Antitubercular Activity : Research has highlighted that certain triazole derivatives exhibit significant antitubercular action, making them potential candidates for tuberculosis therapy . The compound's structure may enhance its efficacy against Mycobacterium tuberculosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological efficacy of triazole compounds. The presence of specific substituents on the triazole ring and the attached aromatic systems can influence pharmacological activity. Studies have shown that electron-withdrawing groups enhance antibacterial activity, while modifications to the side chains can lead to improved selectivity and potency .

Other Biological Activities

Neuroprotective Effects
Recent studies suggest that triazole derivatives may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role. The antioxidant capabilities associated with some triazoles could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease .

Anti-inflammatory Properties
The compound may also exhibit anti-inflammatory effects, which are beneficial in treating various inflammatory conditions. Triazoles have been studied for their ability to modulate inflammatory pathways and reduce cytokine production .

Applications Beyond Medicine

Agricultural Uses
Triazole compounds are not limited to medicinal applications; they are also utilized in agriculture as fungicides. Their ability to inhibit fungal pathogens in crops helps improve yield and quality, showcasing their versatility beyond human health applications .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntibacterialEffective against S. aureus and E. coli
AntifungalInhibits ergosterol synthesis in fungi
AntitubercularSignificant activity against Mycobacterium tuberculosis
NeuroprotectivePotential benefits in neurodegenerative diseases
Anti-inflammatoryModulates inflammatory pathways
Agricultural FungicideUsed as a fungicide to protect crops from fungal pathogens

Comparison with Similar Compounds

Structural Modifications and Functional Impact

The compound’s activity is influenced by:

Pyrazine vs. Pyridine Substituents :

  • Pyrazine (a diazine) introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyridine-based analogs.
  • Example : VUAA1 (3-pyridinyl substituent) shows potent Orco agonism (EC₅₀ ~20 µM) , whereas pyrazine derivatives may exhibit distinct binding kinetics due to enhanced polarity .

N-Aryl Group Variations :

  • The 3-fluoro-4-methylphenyl group in the target compound contrasts with analogs like VUAA1 (N-4-ethylphenyl) and OLC15 (N-4-butylphenyl). Fluorine and methyl groups enhance lipophilicity and metabolic stability compared to alkyl-substituted phenyl rings .

Key Analogs and Their Properties

Compound Name R1 (Triazole-5) R2 (N-Aryl) Activity (Orco) Key Findings References
Target Compound Pyrazin-2-yl 3-Fluoro-4-methylphenyl Unknown Structural similarity suggests potential Orco modulation; untested in vivo.
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 3-Pyridinyl 4-Ethylphenyl Agonist Activates Orco in moths and mosquitoes (EC₅₀ = 20 µM) .
OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) 2-Pyridinyl 4-Butylphenyl Antagonist Blocks Orco in multiple insect species (IC₅₀ = 10 µM) .
N-(3-Chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 2-Pyridinyl 3-Chloro-4-fluorophenyl Unknown Enhanced halogenated aryl group may improve membrane permeability .
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide 2-Pyridinyl 2,6-Dibromo-4-methylphenyl Unknown Bromine substituents likely increase molecular weight and steric hindrance .

Research Findings and Mechanistic Insights

  • Agonist vs. Antagonist Activity :

    • VUAA1’s 3-pyridinyl group is critical for Orco activation, while OLC15’s 2-pyridinyl and bulkier N-aryl group confer antagonism .
    • The target compound’s pyrazine ring may reduce agonist efficacy compared to VUAA1 due to altered π-π stacking with Orco residues .
  • Synthetic Accessibility :

    • Analogs with allyl or brominated aryl groups (e.g., 6a–7b in ) show moderate yields (50–83%) and require polar solvents (e.g., H₂O:EtOH) for crystallization . The target compound’s synthesis likely follows similar pathways but with pyrazine incorporation complicating purification .
  • Pharmacokinetic Considerations: Fluorine and methyl groups in the N-aryl moiety improve metabolic stability over non-halogenated analogs (e.g., VUAA1) .

Q & A

Q. What are the standard synthetic routes for preparing 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide?

The synthesis typically involves:

  • Intramolecular cyclization of thiosemicarbazides : Reacting hydrazides (e.g., 2-thiophenecarboxylic acid hydrazide) with isothiocyanates (e.g., phenylisothiocyanate) in ethanol under reflux to form thiosemicarbazide intermediates, followed by cyclization in basic media .
  • Thiol alkylation : Reacting triazole-thiol precursors with chloroacetamide derivatives in ethanol/water with KOH, followed by reflux and recrystallization .
  • Key characterization methods include ¹H/¹³C NMR , HPLC , and mass spectrometry to confirm regiochemistry and purity .

Q. How is the triazole-thiol intermediate stabilized during synthesis?

The thione-thiol tautomeric equilibrium is influenced by solvent polarity and pH. Basic conditions (e.g., aqueous KOH) favor the thiolate form, enhancing reactivity for alkylation. Ethanol-water mixtures are commonly used to suppress side reactions and stabilize intermediates .

Q. What biological activities have been preliminarily reported for similar 1,2,4-triazole acetamide derivatives?

Analogous compounds exhibit antimicrobial , antifungal , and anti-inflammatory activities. For example, Mannich bases derived from triazoles show potency against Staphylococcus aureus (MIC: 4–8 µg/mL) and Candida albicans (MIC: 8–16 µg/mL) . Fluorine-containing derivatives may enhance agrochemical activity, such as pesticidal or herbicidal effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the alkylation step of triazole-thiol intermediates?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) increase nucleophilicity of the thiolate but may require lower temperatures to avoid decomposition. Ethanol-dioxane mixtures (1:2) have achieved 85% yield in related syntheses .
  • Catalysis : Adding fused sodium acetate (0.6 g/mol) accelerates chloroacetamide coupling, reducing reflux time to 30 minutes .
  • By-product mitigation : Purging with inert gas (N₂) minimizes oxidation of thiols to disulfides .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Dose-response profiling : Test compounds at multiple concentrations (e.g., 1–100 µM) to identify non-linear effects. For example, some triazole derivatives show U-shaped activity curves due to off-target interactions at high doses .
  • Structural analogs : Compare substituent effects (e.g., pyrazine vs. pyridine rings) using molecular docking to assess binding affinity variations. Pyrazine’s electron-deficient core may enhance π-π stacking in enzyme active sites .
  • Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., fluconazole for antifungal tests) to reduce inter-lab variability .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

  • ADMET prediction : Tools like SwissADME predict logP values (optimal range: 2–3 for oral bioavailability) and cytochrome P450 interactions. The 3-fluoro-4-methylphenyl group may reduce metabolic degradation by steric hindrance .
  • Molecular dynamics simulations : Simulate ligand-receptor binding (e.g., COX-2 for anti-inflammatory activity) to prioritize derivatives with stable hydrogen bonds (e.g., acetamide carbonyl to Arg120) .

Q. What analytical techniques are critical for characterizing tautomeric forms of the triazole-thiol moiety?

  • ¹H NMR in DMSO-d₆ : Thiol protons resonate at δ 3.8–4.2 ppm, while thione forms show no detectable SH signals .
  • IR spectroscopy : Thiol S-H stretches appear at 2550–2600 cm⁻¹, absent in thione tautomers .
  • X-ray crystallography : Resolves crystal packing effects; e.g., hydrogen bonding networks stabilize the thione form in solid state .

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